6-Methylpiperidin-2-one
Overview
Description
6-Methylpiperidin-2-one is a heterocyclic organic compound with the molecular formula C6H11NO. It is a derivative of piperidine, featuring a six-membered ring with one nitrogen atom and a ketone group at the second position. This compound is of significant interest due to its versatile applications in organic synthesis and pharmaceutical research.
Scientific Research Applications
6-Methylpiperidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: It serves as a precursor for the synthesis of drugs with analgesic, anti-inflammatory, and antipsychotic properties.
Industry: this compound is utilized in the production of agrochemicals, dyes, and polymers.
Safety and Hazards
Future Directions
Biochemical Analysis
Molecular Mechanism
There is no available information on how the compound exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
There is no available information on any enzymes or cofactors that it interacts with, or any effects on metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Methylpiperidin-2-one can be synthesized through various methods. One common approach involves the cyclization of 6-methylhexanoic acid with ammonia or primary amines under high-temperature conditions. Another method includes the hydrogenation of 6-methyl-2-piperidone using a suitable catalyst such as palladium on carbon.
Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic hydrogenation of 6-methyl-2-piperidone. This process typically involves the use of high-pressure hydrogen gas and a palladium catalyst to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 6-Methylpiperidin-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding lactams or carboxylic acids.
Reduction: The compound can be reduced to 6-methylpiperidine using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Produces lactams or carboxylic acids.
Reduction: Yields 6-methylpiperidine.
Substitution: Results in various substituted piperidines depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 6-Methylpiperidin-2-one largely depends on its application. In medicinal chemistry, it acts as a precursor to active pharmaceutical ingredients that target specific enzymes or receptors. The compound’s ketone group can undergo various transformations, enabling it to interact with biological targets through hydrogen bonding, hydrophobic interactions, and covalent bonding.
Comparison with Similar Compounds
Piperidine: A parent compound with a similar structure but lacks the ketone group.
2-Piperidone: Similar to 6-Methylpiperidin-2-one but without the methyl group at the sixth position.
N-Methylpiperidin-2-one: A derivative with a methyl group attached to the nitrogen atom.
Uniqueness: this compound is unique due to the presence of both a methyl group and a ketone group, which confer distinct chemical reactivity and biological activity. This combination allows for diverse applications in synthesis and research, making it a valuable compound in various fields.
Properties
IUPAC Name |
6-methylpiperidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-5-3-2-4-6(8)7-5/h5H,2-4H2,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPMMAKUHNMSONL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80963927 | |
Record name | 6-Methyl-3,4,5,6-tetrahydropyridin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80963927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4775-98-8 | |
Record name | 6-Methyl-2-piperidone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4775-98-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Piperidone, 6-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004775988 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Methyl-3,4,5,6-tetrahydropyridin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80963927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methylpiperidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.019 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential applications of 6-methylpiperidin-2-one in the context of biomass conversion?
A1: this compound (MPO) shows promise as a valuable platform chemical derived from renewable resources. Research demonstrates its synthesis from triacetic acid lactone (TAL), a compound readily produced from glucose through microbial fermentation []. This sustainable approach positions MPO as a potential building block for various applications, including the production of polymers, resins, and other valuable chemicals.
Q2: How does the structure of this compound influence its reactivity in chemical synthesis?
A2: The presence of both a lactam ring and a methyl substituent in this compound significantly impacts its reactivity and serves as a versatile building block in organic synthesis. For example, it can be utilized as a starting material for synthesizing more complex alkaloids, such as those belonging to the 2,6-disubstituted 3-hydroxypiperidine and cis-decahydroquinoline classes []. The methyl group at the 6-position can influence stereoselectivity in reactions, as observed in free-radical cyclization reactions used to create specific isomers of octahydroquinolin-2-ones [].
Q3: Can you elaborate on the techniques used to isolate and purify this compound from complex mixtures?
A3: Efficient separation and purification methods are crucial for obtaining high-purity this compound from natural sources or reaction mixtures. Researchers successfully employed pH-zone refining counter-current chromatography and traditional counter-current chromatography coupled with online-storage inner-recycling counter-current chromatography (IRCCC) to isolate this compound from extracts of Phellodendron chinense []. These techniques leverage the compound's specific chemical properties, such as its pKa and polarity, to achieve high purity levels (>95%) suitable for various applications.
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